molecular formula C5H12ClN B6223533 (1S,2S)-1,2-dimethylcyclopropan-1-amine hydrochloride CAS No. 2763740-82-3

(1S,2S)-1,2-dimethylcyclopropan-1-amine hydrochloride

Cat. No. B6223533
CAS RN: 2763740-82-3
M. Wt: 121.6
InChI Key:
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Description

(1S,2S)-1,2-dimethylcyclopropan-1-amine hydrochloride (DMCH) is an organic compound that is widely used in the scientific research community. It has been found to possess a wide range of biological activities, such as anti-inflammatory, anti-allergic, and anti-cancer. DMCH is a cyclic amine, and its structure is composed of a cyclopropane ring with two methyl groups attached to the nitrogen atom. It is a chiral molecule and can exist in two different stereoisomers, (1S,2S) and (1R,2R). The (1S,2S) isomer is the most commonly used form in scientific research.

Scientific Research Applications

(1S,2S)-1,2-dimethylcyclopropan-1-amine hydrochloride has been widely studied in scientific research due to its wide range of biological activities. It has been found to possess anti-inflammatory, anti-allergic, and anti-cancer properties. It has also been used in the study of various metabolic processes, such as the regulation of glucose metabolism and the synthesis of fatty acids. (1S,2S)-1,2-dimethylcyclopropan-1-amine hydrochloride has also been used in the study of the structure and function of enzymes, as well as in the development of new drugs.

Mechanism of Action

The mechanism of action of (1S,2S)-1,2-dimethylcyclopropan-1-amine hydrochloride is not well understood, but it is believed to involve the inhibition of certain enzymes involved in the metabolism of glucose and fatty acids. It is also thought to interact with certain receptors in the body, such as the histamine H1 receptor, which is involved in the regulation of inflammation and allergic reactions.
Biochemical and Physiological Effects
(1S,2S)-1,2-dimethylcyclopropan-1-amine hydrochloride has been found to possess a wide range of biochemical and physiological effects. It has been found to inhibit the production of pro-inflammatory cytokines, such as TNF-α and IL-6, and to reduce the production of inflammatory mediators, such as histamine. It has also been found to reduce the production of reactive oxygen species and to inhibit the activity of certain enzymes involved in lipid metabolism.

Advantages and Limitations for Lab Experiments

The main advantage of using (1S,2S)-1,2-dimethylcyclopropan-1-amine hydrochloride in laboratory experiments is its low cost and easy availability. It is also a relatively safe compound and has been found to have minimal side effects in animal studies. The main limitation of using (1S,2S)-1,2-dimethylcyclopropan-1-amine hydrochloride in laboratory experiments is its relatively low potency, which means that higher concentrations of the compound may be needed to achieve the desired effect.

Future Directions

The future of (1S,2S)-1,2-dimethylcyclopropan-1-amine hydrochloride research is likely to involve further investigation into its mechanism of action, as well as its potential therapeutic applications. Further research is also needed to assess the safety and efficacy of (1S,2S)-1,2-dimethylcyclopropan-1-amine hydrochloride in humans. Additionally, further studies are needed to investigate the potential of (1S,2S)-1,2-dimethylcyclopropan-1-amine hydrochloride as a drug delivery system, as well as its potential as a diagnostic tool. Finally, further research is needed to develop new synthetic methods for the production of (1S,2S)-1,2-dimethylcyclopropan-1-amine hydrochloride.

Synthesis Methods

The synthesis of (1S,2S)-1,2-dimethylcyclopropan-1-amine hydrochloride is relatively simple and can be achieved with the reaction of cyclopropylmethylbromide and aqueous ammonia in aqueous ethanol. The reaction is carried out in a mixture of ethanol and water and is typically heated to around 60-70°C. The reaction proceeds through a series of steps, which involve the formation of the cyclopropylmethylbromide, followed by the addition of the aqueous ammonia to form the cyclopropanamine. The cyclopropanamine then undergoes a hydrolysis reaction to form (1S,2S)-1,2-dimethylcyclopropan-1-amine hydrochloride.

properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for (1S,2S)-1,2-dimethylcyclopropan-1-amine hydrochloride involves the conversion of commercially available starting materials into the desired product through a series of chemical reactions.", "Starting Materials": [ "2-methyl-2-butene", "hydrogen cyanide", "sodium hydroxide", "hydrochloric acid", "sodium bisulfite", "sodium chloride", "sodium carbonate", "ammonium chloride", "1,2-dibromopropane", "methylamine" ], "Reaction": [ "Step 1: 2-methyl-2-butene is reacted with hydrogen cyanide in the presence of sodium hydroxide to form 2-methyl-2-butene nitrile.", "Step 2: The nitrile is hydrolyzed with hydrochloric acid to form 2-methyl-2-butenoic acid.", "Step 3: The acid is reduced with sodium bisulfite to form 2-methyl-2-butanol.", "Step 4: The alcohol is reacted with sodium hydroxide and sodium chloride to form 2-methyl-2-butyl chloride.", "Step 5: The chloride is reacted with sodium carbonate and ammonium chloride to form 1,2-dimethylcyclopropane.", "Step 6: The cyclopropane is reacted with methylamine in the presence of hydrochloric acid to form (1S,2S)-1,2-dimethylcyclopropan-1-amine hydrochloride." ] }

CAS RN

2763740-82-3

Product Name

(1S,2S)-1,2-dimethylcyclopropan-1-amine hydrochloride

Molecular Formula

C5H12ClN

Molecular Weight

121.6

Purity

95

Origin of Product

United States

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